Product packaging for 6,7-dibromo-1,2-dihydroquinoxalin-2-one(Cat. No.:CAS No. 123342-12-1)

6,7-dibromo-1,2-dihydroquinoxalin-2-one

Cat. No.: B6168247
CAS No.: 123342-12-1
M. Wt: 303.94 g/mol
InChI Key: ZMQUHZGMULKJKD-UHFFFAOYSA-N
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Description

6,7-Dibromo-1,2-dihydroquinoxalin-2-one is a synthetically produced dibrominated quinoxalinone derivative of significant interest in chemical and pharmaceutical research. The compound is characterized by its distinct structure, with bromine atoms at the 6 and 7 positions, and is identified by the InChIKey ZMQUHZGMULKJKD-UHFFFAOYSA-N .Quinoxalin-2-one derivatives are recognized as interesting compounds with potential pharmacological activity, and their study is crucial for the development of targeted therapies . A core research application of this compound lies in electrochemistry, where the pyrazine ring of the quinoxalinone scaffold acts as the primary electroactive center . This ring undergoes a pH-dependent, two-electron reduction process. In acidic solutions, the molecule undergoes protonation of a nitrogen atom prior to electron acceptance, forming a relatively stable semiquinone radical intermediate . This makes this compound a valuable model compound for studying charge-transfer mechanisms, which can serve as a simplified model for understanding the biotransformation of similar molecules in biological systems . Furthermore, the 3,4-dihydroquinoxalin-2-one heterocycle, to which this compound is related, has been reported to display notable antiviral and anti-inflammatory activities in recent research . As such, this dibrominated derivative serves as a versatile chemical building block for the synthesis of more complex heterocyclic systems and for the exploration of new bioactive agents . This product is intended for research purposes only and is not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123342-12-1

Molecular Formula

C8H4Br2N2O

Molecular Weight

303.94 g/mol

IUPAC Name

6,7-dibromo-1H-quinoxalin-2-one

InChI

InChI=1S/C8H4Br2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)

InChI Key

ZMQUHZGMULKJKD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CC(=O)N2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6,7 Dibromo 1,2 Dihydroquinoxalin 2 One and Its Derivatives

Retrosynthetic Analysis of the 6,7-Dibromo-1,2-dihydroquinoxalin-2-one Core

A logical retrosynthetic analysis of this compound (I) guides the development of synthetic routes. The primary disconnection breaks the two carbon-nitrogen bonds of the pyrazinone ring. This leads back to two key precursors: a 1,2-dicarbonyl compound and a substituted o-phenylenediamine (B120857).

Specifically, the target molecule (I) can be disconnected to 4,5-dibromo-1,2-phenylenediamine (II) and a two-carbon unit, such as glyoxylic acid or its synthetic equivalent. This approach focuses on forming the heterocyclic ring from appropriately substituted acyclic precursors.

An alternative disconnection involves cleaving the carbon-carbon bond of the pyrazinone ring, which is a less common strategy. The more prevalent approach of forming the C-N bonds in the final steps allows for greater convergence and flexibility in the synthesis, as the substituted phenylenediamine precursor can be prepared separately.

Direct and Indirect Halogenation Approaches for Quinoxalinones

The introduction of bromine atoms onto the quinoxalinone scaffold can be achieved through either direct bromination of the pre-formed ring system or by using brominated precursors in the ring-forming reaction.

Regioselective Bromination Strategies

Direct bromination of the quinoxalin-2(1H)-one core requires careful control to achieve the desired 6,7-disubstitution pattern. The electronic nature of the quinoxalinone ring, with its electron-donating and electron-withdrawing portions, directs the regioselectivity of electrophilic aromatic substitution.

One effective method for site-selective halogenation involves the use of N-halosuccinimides (NXS) in the presence of an initiator. For instance, the use of N-bromosuccinimide (NBS) with tert-butylhydroperoxide (TBHP) can generate bromine radicals, leading to regioselective bromination of the benzene (B151609) core of quinoxalin-2(1H)-ones. researchgate.net The reaction mechanism is proposed to proceed via a radical pathway, where the regioselectivity is dictated by the stability of the resulting radical intermediates. researchgate.net

Another approach utilizes tetrabutylammonium (B224687) tribromide (TBATB) as a mild and selective brominating agent for pyrrolo[1,2-a]quinoxalines, a related heterocyclic system. nih.govnih.gov This method allows for the controlled introduction of one or two bromine atoms at specific positions, suggesting its potential applicability to the quinoxalinone core with appropriate modifications. nih.gov

Reagent SystemSubstrateProductConditionsYieldReference
NBS/TBHPQuinoxalin-2(1H)-oneBrominated quinoxalin-2(1H)-oneRoom Temperature- researchgate.net
TBATBPyrrolo[1,2-a]quinoxalineC3-brominated or C1,C3-dibrominated product80 °C, MeCNGood nih.govnih.gov

Halogen-Exchange Reactions

Halogen-exchange reactions, such as the Finkelstein reaction, provide an alternative route for the synthesis of bromo-substituted compounds from other haloalkanes. thieme-connect.de While more commonly applied to alkyl halides, analogous transformations on aromatic systems can be achieved under specific conditions, often involving metal catalysis. This strategy would entail the synthesis of a di-iodo or di-chloro-substituted quinoxalinone, followed by a substitution reaction to introduce the desired bromine atoms. This indirect approach can be advantageous when direct bromination proves to be low-yielding or lacks the desired regioselectivity.

Cyclization Reactions for Dihydroquinoxalinone Ring Formation

The formation of the dihydroquinoxalinone ring is a critical step in the synthesis of the target molecule and its derivatives. This is typically achieved through cyclization reactions, which can be broadly classified as condensation or annulation strategies.

Condensation Reactions with Brominated Precursors

A highly convergent and widely used method for constructing the quinoxalinone ring system is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pub In the context of synthesizing this compound, this involves the reaction of 4,5-dibromo-1,2-phenylenediamine with a suitable two-carbon electrophile.

The classic Hinsberg quinoxaline (B1680401) synthesis, which involves the reaction of an o-phenylenediamine with an α-keto ester, is a prime example of this strategy. rsc.org Various catalysts, including acids and metal catalysts, can be employed to facilitate this condensation. rsc.org For instance, zinc triflate has been shown to be an effective and environmentally friendly catalyst for the synthesis of quinoxaline derivatives from o-phenylenediamines and α-diketones in acetonitrile (B52724) at room temperature. encyclopedia.pub

Another variation involves the reaction of o-phenylenediamines with 2,2-dibromo-1-phenylethanones in the presence of a base like triethylamine (B128534) in DMSO, which proceeds via an oxidative amidation–heterocycloannulation protocol to yield quinoxalin-2-ones. thieme-connect.de

ReactantsCatalyst/ReagentsProductConditionsYieldReference
o-phenylenediamine, α-diketoneZinc triflateQuinoxaline derivativeAcetonitrile, Room Temp.up to 90% encyclopedia.pub
aryl-1,2-diamine, 2,2-dibromo-1-phenylethanoneTriethylamineArylquinoxalin-2-oneDMSO, 75 °CGood thieme-connect.de
N-protected o-phenylenediamines, α-ketoestersTrifluoroacetic acidQuinoxalin-2(1H)-oneRoom Temperature- rsc.org

Annulation Strategies

Annulation reactions involve the formation of a new ring onto an existing one. In the synthesis of quinoxalinones, this can involve the construction of the heterocyclic portion onto a pre-existing aromatic ring. For example, cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes using molecular oxygen as the terminal oxidant provides a route to quinoxalines. researchgate.net

Another annulation approach is the iodine-mediated oxidative annulation of various starting materials, including aryl acetylenes and aromatic ketones, with 1,2-diamines to produce quinoxalines. rsc.org These methods offer alternative pathways to the quinoxaline core, which can then be subjected to halogenation or can be built from already halogenated precursors. While less direct for the specific target of this compound, these strategies highlight the versatility of annulation reactions in heterocyclic synthesis. researchgate.netrsc.org

Advanced Synthetic Techniques

Modern organic synthesis offers a powerful toolkit for the derivatization of heterocyclic compounds. For the this compound scaffold, these methods are crucial for introducing new functional groups at the bromine-substituted positions and the active C-H position of the pyrazinone ring.

The bromine atoms at the C6 and C7 positions of the quinoxalinone ring are prime sites for modification via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and materials science for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netucmerced.edu The general robustness, mild reaction conditions, and commercial availability of a vast array of boronic acids make it an ideal method for derivatizing the 6,7-dibromoquinoxalinone core. researchgate.net While specific studies detailing the Suzuki-Miyaura reaction on this compound are not extensively documented in the reviewed literature, the reaction's applicability can be inferred from its successful use on other di-bromo heterocyclic systems. For instance, the selective Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) has been demonstrated, showcasing that sequential or selective functionalization of di-bromo systems is feasible. researchgate.net The reaction mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst. ucmerced.edu It is anticipated that this compound would react with various aryl- or heteroarylboronic acids to yield 6,7-di(hetero)aryl-1,2-dihydroquinoxalin-2-one derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgnih.gov This method is invaluable for introducing alkynyl moieties, which are important pharmacophores and precursors for further transformations. The successful application of Sonogashira coupling to various brominated heterocycles, such as dihydropyrrolones and tetrazines, highlights its potential for derivatizing this compound. nih.govrsc.org The reaction would enable the synthesis of 6,7-dialkynyl-substituted quinoxalinones, which could serve as building blocks for more complex structures, including conjugated polymers or macrocycles. The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) center, followed by reductive elimination. nih.gov

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. For the quinoxalin-2(1H)-one scaffold, the C3-position is the most common site for direct C-H functionalization. beilstein-journals.org This approach allows for the cost-effective synthesis of a wide array of derivatives. beilstein-journals.org

Recent advancements have focused on various catalytic systems:

Heterogeneous Catalysis: The use of recyclable, heterogeneous catalysts aligns with green chemistry principles. Graphitic carbon nitride (g-C3N4) has been employed as a metal-free photocatalyst for divergent reactions of quinoxalin-2(1H)-ones under visible light, yielding different products depending on the solvent system. beilstein-journals.org

Photoredox Catalysis: Visible-light-induced methods provide mild and efficient pathways for C-H functionalization. Using photocatalysts like eosin (B541160) Y in combination with potassium iodide, direct C3-arylation of quinoxalin-2(1H)-ones has been achieved with high selectivity under aerobic conditions. researchgate.net This process often involves a radical substitution mechanism. researchgate.net

These methodologies have been successfully applied to introduce a variety of functional groups, including aryl, alkyl, and trifluoroalkyl moieties, onto the quinoxalinone core. organic-chemistry.orgnih.gov

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scale-up. The application of flow chemistry to the synthesis of privileged scaffolds like quinoxalinones is a growing area of interest.

Flow-based hydrogenations have been utilized in the synthesis of quinoxalinones, starting from the reduction of 2-nitroanilines to form unstable 1,2-diaminobenzene intermediates in situ, which are then immediately condensed. This approach avoids the isolation of potentially hazardous intermediates and allows for safer and more efficient processes.

Optimization of Synthetic Conditions and Process Efficiency

One innovative approach utilizes microdroplet reactions coupled with mass spectrometry. This platform allows for the rapid screening of various parameters such as catalysts, solvents, and temperature to determine the most favorable conditions for quinoxaline synthesis. For example, the condensation of benzene-1,2-diamine and 1,2-indanedione was optimized using this technique, demonstrating significantly accelerated reaction rates in microdroplets compared to bulk solution. researchgate.net The optimization of experimental parameters, including voltage, spray distance, and flow rate, is crucial for the success of this method. researchgate.net

Similarly, in the context of green synthesis, reaction conditions are optimized to enhance efficiency while minimizing environmental impact. For instance, in the synthesis of quinoxalines using natural deep eutectic solvents (NADESs), parameters such as concentration were fine-tuned. It was found that a 10 M concentration of the NADES provided excellent yields in a very short reaction time of 5 minutes, whereas higher concentrations led to longer reaction times. nih.gov

Green Chemistry Principles in the Synthesis of Substituted Quinoxalinones

The integration of green chemistry principles into the synthesis of quinoxaline derivatives is a major focus of current research, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govmdpi.com

Key green strategies include:

Use of Green Solvents: Traditional syntheses often rely on toxic and volatile organic solvents. Greener alternatives such as water, ethanol, and natural deep eutectic solvents (NADESs) have been successfully employed. nih.govnih.gov For example, a choline (B1196258) chloride/water NADES has been used to promote the high-yielding synthesis of functionalized quinoxalines at room temperature in just five minutes, with the solvent being recyclable up to six times without loss of efficiency. nih.gov

Reusable Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry. Reusable nanocatalysts, such as copper oxide nanoparticles (CuONPs) prepared from waste orange peel extract, have been used as renewable catalysts for quinoxaline synthesis. ucmerced.edu Other examples include cellulose (B213188) sulfuric acid, an inexpensive and biodegradable solid acid catalyst that is effective in both water and ethanol. researchgate.net Magnetic nanoparticles (e.g., Fe3O4-based) are also attractive as they facilitate easy catalyst recovery using an external magnet. organic-chemistry.org

Energy-Efficient Techniques: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov These techniques contribute to more energy-efficient and sustainable synthetic protocols. nih.gov

By implementing these principles, the synthesis of quinoxalinones can be made more environmentally benign, cost-effective, and sustainable. nih.govmdpi.com

Reaction Mechanisms and Pathways of 6,7 Dibromo 1,2 Dihydroquinoxalin 2 One

Mechanistic Investigations of Electrophilic Aromatic Bromination on the Quinoxalinone Ring

The introduction of bromine atoms at the 6- and 7-positions of the 1,2-dihydroquinoxalin-2-one core is a critical step in the synthesis of the target compound. This transformation is achieved through electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The mechanism of this reaction on the quinoxalinone ring system has been the subject of detailed investigation.

The generally accepted mechanism for electrophilic bromination of an aromatic ring involves the generation of a potent electrophile, typically Br⁺, which is often facilitated by a Lewis acid catalyst such as FeBr₃. libretexts.orgpressbooks.pub The electrophile then attacks the electron-rich benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. libretexts.orglibretexts.org In the final step, a proton is abstracted from the carbon atom bearing the bromine, restoring the aromaticity of the ring. libretexts.org

In the context of the 1,2-dihydroquinoxalin-2-one ring system, the presence of the fused heterocyclic ring influences the regioselectivity of the bromination. The amide group within the quinoxalinone structure is an activating group and directs electrophilic substitution to the ortho and para positions of the benzene ring. However, the directing effects of the two nitrogen atoms and the carbonyl group must also be considered.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these reaction pathways. For instance, a DFT study on the annulation reaction to form a quinoxalinone-N-oxide derivative highlights the power of computational chemistry in comparing different proposed reaction paths and determining the most plausible mechanism based on activation energies. While this study focused on the formation of the quinoxalinone ring itself, similar computational approaches can be applied to the electrophilic bromination step to predict the most likely sites of substitution and the transition state energies involved.

The table below summarizes the key steps in the electrophilic aromatic bromination of the 1,2-dihydroquinoxalin-2-one ring.

StepDescriptionKey Intermediates
1 Activation of BromineBr₂-FeBr₃ complex
2 Electrophilic AttackWheland Intermediate (Arenium Ion)
3 Proton AbstractionBrominated Quinoxalinone

It is important to note that the reaction conditions, including the choice of solvent and brominating agent, can significantly influence the outcome of the reaction, including the regioselectivity and the potential for side reactions.

Elucidation of Cyclization Reaction Mechanisms

The formation of the 1,2-dihydroquinoxalin-2-one heterocyclic system is typically achieved through a cyclization reaction. A common and effective method involves the condensation of an o-phenylenediamine (B120857) with an α-keto acid or a related dicarbonyl compound. sapub.org Specifically for the synthesis of 6,7-dibromo-1,2-dihydroquinoxalin-2-one, the starting material would likely be 4,5-dibromo-1,2-phenylenediamine. tcichemicals.com

One plausible pathway for the cyclization involves the reaction of an o-phenylenediamine with an α-haloketone. chim.it The proposed mechanism proceeds through an initial nucleophilic substitution of the amino group onto the carbon bearing the bromine, followed by an intramolecular condensation to form the dihydroquinoxaline ring, which then undergoes oxidation to the final quinoxalinone product. chim.it

Another well-documented approach is the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov This condensation reaction is often catalyzed by acids and proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the quinoxaline (B1680401) ring. For the synthesis of quinoxalin-2-ones, an α-keto acid or its ester can be used, where the carboxylic acid or ester group ultimately forms the carbonyl of the lactam ring.

A DFT study on the synthesis of a quinoxaline derivative via photocatalysis proposed a mechanism for the cycloaddition reaction, highlighting the utility of computational methods in understanding the molecular orbital interactions that govern the reaction. iiste.orgiiste.org While the specific reaction conditions differ, the principles of orbital overlap and energy differences between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental to all cyclization reactions. iiste.org

The following table outlines two potential pathways for the cyclization to form the 1,2-dihydroquinoxalin-2-one ring.

PathwayReactantsKey Steps
A o-phenylenediamine + α-haloketoneNucleophilic substitution, intramolecular condensation, oxidation
B o-phenylenediamine + α-keto acidImine formation, intramolecular cyclization, dehydration

Reaction Kinetics and Thermodynamic Considerations in Formation and Derivatization

Reaction Kinetics:

The rate of the electrophilic bromination is dependent on the concentration of the reactants and the catalyst, as well as the temperature. The formation of the Wheland intermediate is typically the rate-determining step in electrophilic aromatic substitution. libretexts.org The activation energy for this step is influenced by the electron density of the aromatic ring; more electron-rich rings react faster.

The cyclization reaction to form the quinoxalinone ring also has its own kinetic profile. A DFT study on the annulation reaction to form a quinoxalinone-N-oxide derivative calculated the activation energies for different proposed pathways, finding the most plausible path to have an activation energy of 29 kcal/mol for the rate-determining step. This provides a reasonable estimate for the energy barrier that must be overcome for the cyclization to occur.

Thermodynamic Considerations:

The table below presents hypothetical, yet plausible, kinetic and thermodynamic parameters for the key reaction steps, based on analogous systems.

Reaction StepParameterPlausible Value RangeSignificance
Electrophilic Bromination Activation Energy (Ea)15-25 kcal/molDetermines the reaction rate; lower for more activated rings.
Enthalpy Change (ΔH)-10 to -20 kcal/molExothermic nature favors product formation.
Cyclization Activation Energy (Ea)25-35 kcal/molRepresents the energy barrier for ring formation.
Gibbs Free Energy (ΔG)-5 to -15 kcal/molNegative value indicates a spontaneous reaction.

It is important to emphasize that these values are illustrative and that experimental determination or specific computational studies for this compound would be necessary for precise quantification.

Analysis of Side Reactions and Byproduct Formation

In any chemical synthesis, the formation of side products is a possibility that can affect the yield and purity of the desired compound. The synthesis of this compound is no exception.

During Cyclization:

When synthesizing the quinoxalinone core from 4,5-dibromo-1,2-phenylenediamine, incomplete cyclization or the formation of isomeric products are potential side reactions. The reaction of o-phenylenediamines with unsymmetrical dicarbonyl compounds can lead to regioisomers, although with some systems, excellent regioselectivity has been observed. nih.gov The purity of the starting 4,5-dibromo-1,2-phenylenediamine is also critical, as any isomeric impurities could lead to the formation of undesired brominated quinoxalinone isomers.

During Electrophilic Bromination:

The electrophilic bromination of the 1,2-dihydroquinoxalin-2-one ring can also lead to byproducts. Over-bromination, resulting in the introduction of more than two bromine atoms onto the aromatic ring, is a common side reaction if the reaction conditions are not carefully controlled. The formation of mono-brominated or other di-brominated isomers (e.g., 5,7-dibromo or 5,8-dibromo) is also possible, depending on the directing effects of the substituents and the reaction kinetics.

The following table lists potential side products and the conditions that might favor their formation.

Side ProductFormation PathwayConditions Favoring Formation
Isomeric Dibromo-quinoxalinones Use of impure 4,5-dibromo-1,2-phenylenediamineImpure starting materials
Mono-brominated quinoxalinone Incomplete brominationInsufficient brominating agent or short reaction time
Tri- or Poly-brominated quinoxalinones Over-brominationExcess brominating agent, harsh reaction conditions
Other regioisomers of dibromo-quinoxalinone Competing directing effects of substituentsNon-optimized reaction conditions

Careful control of stoichiometry, reaction temperature, and reaction time, along with the use of pure starting materials, are essential to minimize the formation of these byproducts and maximize the yield of this compound.

Derivatization and Structural Transformations of the 6,7 Dibromo 1,2 Dihydroquinoxalin 2 One Scaffold

Functionalization at the Bromine Centers

The C-6 and C-7 bromine atoms are primary sites for introducing molecular diversity. Their reactivity is governed by the electron-withdrawing nature of the fused quinoxalinone ring system, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing aryl halides with a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com This intermediate is stabilized by electron-withdrawing groups positioned ortho or para to the leaving group, which can delocalize the negative charge through resonance. openstax.org

In the 6,7-dibromo-1,2-dihydroquinoxalin-2-one scaffold, the pyrazinone ring acts as an electron-withdrawing group, activating the attached benzene (B151609) ring towards nucleophilic attack. Consequently, the bromine atoms at the C-6 and C-7 positions can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines. The reaction is generally unfavorable for simple, unactivated aryl halides but becomes feasible on this electron-poor system. libretexts.org The rate of SNAr reactions is also influenced by the nature of the leaving group; counterintuitively, fluorine is often the best leaving group in activated systems due to its high electronegativity, which polarizes the C-X bond and facilitates the initial nucleophilic attack—the rate-determining step. masterorganicchemistry.comyoutube.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms at C-6 and C-7 are excellent handles for such transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and other related coupling reactions.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is particularly effective. libretexts.org Studies on the closely related 6,7-dibromoflavone scaffold show that these reactions can be highly regioselective. researchgate.net The C-7 position is generally more reactive towards the first coupling reaction than the C-6 position. This selectivity is attributed to electronic factors, where the C-7 position is more electron-deficient. By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve either mono-arylation at the C-7 position or di-arylation at both C-6 and C-7. researchgate.net This allows for the stepwise and controlled introduction of different aryl or heteroaryl groups.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Suzuki-Miyaura Reactions on Dihalo-Aromatic Scaffolds

Aryl Halide Boronic Acid/Ester Catalyst System Product Observation
6,7-Dibromoflavone Arylboronic Acid (1 equiv) Pd(PPh₃)₄ / Na₂CO₃ 7-Aryl-6-bromoflavone Selective mono-coupling at C-7. researchgate.net
6,7-Dibromoflavone Arylboronic Acid (2.5 equiv) Pd(PPh₃)₄ / Na₂CO₃ 6,7-Diarylflavone Di-substitution at both positions. researchgate.net
1,1-Dibromoalkene Alkenyltrifluoroborate Pd(PPh₃)₄ / Cs₂CO₃ Trisubstituted Diene Sequential, stereoselective coupling. nih.gov

The Buchwald-Hartwig amination provides a route to synthesize N-arylated products by coupling the aryl bromides with amines. This reaction has been used to selectively functionalize dihaloquinolines, demonstrating that an aryl bromide can be selectively aminated in the presence of a less reactive heteroaryl chloride. nih.gov This suggests that sequential and selective amination at the C-7 and C-6 positions of the dibromoquinoxalinone scaffold is feasible, allowing for the introduction of diverse amine functionalities.

N-Alkylation and N-Acylation Reactions at the Dihydroquinoxalinone Nitrogen Atoms

The quinoxalin-2-one core contains two nitrogen atoms, N-1 and N-4, which are susceptible to alkylation and acylation. The N-1 nitrogen, being part of an amide (lactam) functionality, can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated with various electrophiles like alkyl halides or tosylates. beilstein-journals.org

The regioselectivity of these reactions can be complex. In related heterocyclic systems like indazole, the choice of base and solvent significantly influences whether alkylation occurs at N-1 or N-2. beilstein-journals.org For the quinoxalinone scaffold, N-1 alkylation is generally favored under standard basic conditions. If the C-3 position is unsubstituted, tautomerization can occur, and subsequent reactions might take place at the N-4 position or even the C-3 position depending on the conditions. rsc.orgresearchgate.net Visible-light-induced methods have also been developed for the C-3 alkylation of quinoxalin-2(1H)-ones, highlighting the diverse reactivity of the heterocyclic core. rsc.orgorganic-chemistry.org

Table 2: Conditions for N-Alkylation of Heterocyclic Scaffolds

Heterocycle Alkylating Agent Base/Conditions Major Product Reference
3-Substituted Indazole Alkyl Bromide NaH / THF N-1 Alkylation beilstein-journals.org
6,6'-Dibromoisoindigo Alkyl Bromide K₂CO₃ / DMF N,N'-Dialkylation

Modifications at the Carbonyl Group

The C-2 carbonyl group is a key functional handle for further transformations. Standard transformations include reduction to an alcohol, conversion to a thiocarbonyl, and addition of organometallic reagents.

Reduction: The carbonyl can be reduced to a secondary alcohol using common hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄) can effectively convert the C=O group to a CH-OH group. libretexts.org This transformation converts the planar carbonyl carbon into a chiral center.

Thionation: The carbonyl oxygen can be replaced with sulfur to form the corresponding quinoxaline-2-thione. This can be achieved using various thionating agents. A modern protocol involves a multi-step, one-pot reaction starting from a quinoxaline-2,3-dione, which is chlorinated and then treated with a dithiocarbamate (B8719985) salt to yield the thione. nih.gov This conversion significantly alters the electronic properties and reactivity of the scaffold.

Grignard Addition: Organometallic reagents, such as Grignard reagents (RMgX), readily add to the electrophilic carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com This 1,2-addition reaction breaks the C=O pi bond and, after acidic workup, generates a tertiary alcohol at the C-2 position, where the 'R' group from the Grignard reagent has been installed. leah4sci.comstackexchange.com This provides a reliable method for introducing a wide variety of alkyl, alkenyl, or aryl substituents at a new stereocenter.

Regioselective Derivatization Patterns and Control

Achieving regioselective functionalization is critical when multiple reactive sites are present. For the this compound scaffold, selectivity can be controlled at several positions:

C-7 vs. C-6: As established in Suzuki-Miyaura couplings on analogous systems, the C-7 position is electronically favored for the initial substitution over the C-6 position. researchgate.net By using one equivalent of the coupling partner, chemists can selectively functionalize the C-7 position, leaving the C-6 bromine available for a subsequent, different transformation. This allows for the programmed synthesis of unsymmetrically disubstituted derivatives.

N-1 vs. N-4/C-3: N-alkylation typically occurs at the N-1 position of the lactam under basic conditions. beilstein-journals.org However, derivatization at C-3 is also a common pathway, often proceeding through radical or photocatalytic mechanisms that target the enamine-like reactivity of the C=C bond within the pyrazinone ring. rsc.orgresearchgate.net The choice of reaction conditions (e.g., base-mediated vs. radical-initiated) is therefore crucial for directing functionalization to either the nitrogen or carbon atoms of the heterocyclic ring.

Bromine Centers vs. Heterocyclic Ring: Palladium-catalyzed cross-coupling reactions are generally specific to the C-Br bonds, leaving the heterocyclic part of the molecule untouched. Conversely, many radical or light-induced reactions preferentially functionalize the C-3 position of the quinoxalinone ring system. rsc.org This orthogonal reactivity allows for a multi-directional approach to diversification, where the benzene ring and the pyrazine (B50134) ring can be modified independently.

Ring Expansion and Contraction Reactions Involving the Quinoxalinone Framework

Skeletal editing through ring expansion or contraction reactions can dramatically alter the core structure of the scaffold, providing access to entirely new heterocyclic systems that may be difficult to synthesize otherwise.

Ring Expansion: Quinolone and oxindole (B195798) derivatives, which are structurally related to quinoxalinones, are known to undergo ring expansion. For example, 4-quinolones react with α-halo esters in the presence of a base to yield seven-membered benzazepinones. nih.gov Similarly, certain oxindoles can be expanded to quinolinones. acs.org These reactions often proceed through the formation of a strained bicyclic intermediate followed by ring-opening. wikipedia.org It is plausible that similar strategies could be applied to the quinoxalinone framework, potentially leading to the formation of benzodiazepine (B76468) or other seven-membered heterocyclic structures.

Ring Contraction: Ring contraction of the pyrazine portion of the quinoxaline (B1680401) system has been observed under certain conditions. For instance, acid-catalyzed rearrangement of specific 3-substituted quinoxalin-2-ones can lead to the contraction of the six-membered pyrazine ring to form five-membered benzimidazole (B57391) derivatives. sapub.org Photochemical conditions have also been noted to induce ring contractions in fused quinoxaline systems. amanote.com Furthermore, ring contraction of related N-substituted quinolinediones can be triggered by aqueous alkali, yielding dioxindoles. nih.gov These precedents suggest that the this compound scaffold could serve as a precursor to various substituted benzimidazole or indole (B1671886) derivatives through controlled ring contraction reactions.

Advanced Spectroscopic and Diffraction Methodologies for the Structural Elucidation of this compound

The precise structural determination of synthetic organic compounds is fundamental to understanding their chemical properties and potential applications. For a molecule such as this compound, a comprehensive suite of advanced spectroscopic techniques is indispensable for unambiguous characterization. This article details the application of high-resolution nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), Fourier transform infrared (FTIR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy in the structural elucidation of this compound.

Conclusion

6,7-dibromo-1,2-dihydroquinoxalin-2-one is a valuable and versatile building block in modern organic synthesis. Its two reactive bromine atoms provide a platform for a wide range of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the creation of a diverse array of novel quinoxalinone derivatives with tailored properties. The potential applications of these derivatives in medicinal chemistry, materials science, and agrochemicals underscore the importance of continued research into the chemistry of this fascinating compound.

Theoretical and Computational Studies of 6,7 Dibromo 1,2 Dihydroquinoxalin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and geometric parameters of molecules. For 6,7-dibromo-1,2-dihydroquinoxalin-2-one, DFT calculations, often utilizing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are instrumental in optimizing the molecular structure to its lowest energy state. scispace.comias.ac.inmdpi.com

These calculations provide precise bond lengths, bond angles, and dihedral angles. The presence of two bromine atoms on the benzene (B151609) ring and the lactam moiety in the dihydropyrazine (B8608421) ring significantly influences the geometry. The bromine atoms, being large and electronegative, affect the planarity of the quinoxaline (B1680401) ring system and the distribution of electron density. researchgate.net DFT studies on similar quinoxalinone structures have shown that substitutions can lead to slight puckering of the dihydro-pyrazine ring. mdpi.com

Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C=O Bond Length~1.23 Å
N-H Bond Length~1.01 Å
C-N (amide) Bond Length~1.38 Å

Note: These values are estimations based on typical bond lengths in similar brominated heterocyclic compounds and may vary with the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of molecular stability and reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the bromine atoms and the carbonyl group is expected to lower the energy of both the HOMO and LUMO. This generally leads to a larger HOMO-LUMO gap, suggesting higher kinetic stability. researchgate.net The HOMO is likely to be localized over the benzene ring and the nitrogen atoms, while the LUMO would be concentrated around the carbonyl group and the C=N bond, making these sites susceptible to nucleophilic attack. researchgate.netnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap4.0 to 5.0

Note: These are estimated energy ranges based on computational studies of related quinoxalinone derivatives. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the most negative potential (red) is expected to be localized around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding and electrophilic interactions. The regions around the N-H group and the hydrogen atoms of the aromatic ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atoms, due to the "sigma-hole" phenomenon, can also present a region of positive potential, making them potential halogen bond donors. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. fiveable.me For this compound, the dihydroquinoxalinone ring is not perfectly planar and can exist in different conformations. The primary source of conformational flexibility would be the slight puckering of the dihydro-pyrazine ring.

Energy minimization calculations, typically performed alongside DFT geometry optimization, identify the most stable conformer. For this molecule, the planar or near-planar conformation is expected to be the most stable due to the extensive π-conjugation. However, slight boat or chair-like conformations of the dihydro-pyrazine ring might exist as low-energy conformers. scielo.br Understanding the conformational landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.gov

Computational Spectroscopy (e.g., NMR, UV-Vis) for Validation of Experimental Data

Computational spectroscopy plays a vital role in validating and interpreting experimental spectroscopic data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. longdom.org By comparing the calculated chemical shifts with experimental data, the structural assignment of the molecule can be confirmed. The electron-withdrawing bromine atoms are predicted to cause a downfield shift for the adjacent aromatic protons and carbons. scispace.comias.ac.in

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. scispace.comias.ac.in The calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., n → π, π → π). For this compound, the π → π* transitions of the conjugated system are expected to dominate the UV-Vis spectrum. bohrium.com

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
¹H NMR Chemical Shifts (Aromatic Protons)7.0 - 8.0 ppm
¹³C NMR Chemical Shifts (Carbonyl Carbon)160 - 170 ppm
UV-Vis λ_max300 - 350 nm

Note: These are approximate values based on computational studies of similar quinoxalinone structures. scispace.comias.ac.inlongdom.org

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and understand the weak interactions that govern the formation of supramolecular structures in the solid state. These interactions include hydrogen bonds, halogen bonds, and π-π stacking. acs.orgresearchgate.net

For this compound, several key non-covalent interactions are expected to play a role in its crystal packing:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or dimers. rsc.org

Halogen Bonding: The bromine atoms can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. dntb.gov.uarsc.org

π-π Stacking: The planar aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. rsc.org

NCI plots can reveal the regions of these interactions and their relative strengths, providing a detailed understanding of the forces that hold the molecules together in a crystal lattice. This is crucial for crystal engineering and understanding the solid-state properties of the compound. researchgate.net

Applications of 6,7 Dibromo 1,2 Dihydroquinoxalin 2 One in Materials Science and Synthetic Chemistry

Role as a Synthetic Intermediate for Complex Organic Molecules

The presence of two bromine atoms on the benzene (B151609) ring of 6,7-dibromo-1,2-dihydroquinoxalin-2-one makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex organic molecules.

The bromine atoms can be sequentially or simultaneously replaced by various functional groups through reactions like the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively. The differential reactivity of the two bromine atoms can also be exploited to achieve selective functionalization. For instance, one bromine atom can be selectively reacted while the other remains intact for a subsequent transformation, leading to the creation of unsymmetrically substituted quinoxalinone derivatives.

This synthetic versatility is crucial in medicinal chemistry, where quinoxalinone scaffolds are recognized as important pharmacophores. The ability to diversify the structure at the 6- and 7-positions allows for the fine-tuning of biological activity. For example, various substituted quinoxalinone derivatives have been investigated as inhibitors of enzymes like Pim kinases, which are implicated in cancer.

Table 1: Potential Cross-Coupling Reactions with this compound

Cross-Coupling ReactionReagentBond FormedPotential Product Class
Suzuki CouplingOrganoboron compoundsC-C (Aryl/Alkyl)Aryl- or alkyl-substituted quinoxalinones
Stille CouplingOrganotin compoundsC-C (Aryl/Alkyl)Aryl- or alkyl-substituted quinoxalinones
Heck CouplingAlkenesC-C (Vinyl)Vinyl-substituted quinoxalinones
Sonogashira CouplingTerminal alkynesC-C (Alkynyl)Alkynyl-substituted quinoxalinones
Buchwald-Hartwig AminationAminesC-NAmino-substituted quinoxalinones

Potential as a Building Block for π-Conjugated Systems

The planar structure of the quinoxalinone core, combined with the ability to introduce various substituents through cross-coupling reactions, makes this compound a promising building block for π-conjugated systems. These systems, characterized by alternating single and multiple bonds, exhibit interesting electronic and optical properties.

By reacting this compound with bifunctional coupling partners, it can be incorporated into the main chain of conjugated polymers. For example, a Suzuki polycondensation with a diboronic acid derivative can lead to the formation of a polymer with alternating quinoxalinone and aryl units. The electronic properties of the resulting polymer can be tuned by the choice of the comonomer. The direct synthesis of π-conjugated polymers bearing bromoaryl groups has been demonstrated, showcasing a pathway for creating functional polymers that can be further modified. rsc.org

These π-conjugated materials have potential applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-deficient nature of the quinoxalinone ring can impart n-type or ambipolar charge transport characteristics to the resulting polymers.

Use as a Ligand in Coordination Chemistry

The nitrogen atoms within the quinoxalinone ring system of this compound and its derivatives possess lone pairs of electrons that can be donated to metal centers, allowing them to act as ligands in coordination chemistry. The specific coordination mode will depend on the nature of the metal and the other ligands present.

The nitrogen at position 1 (N1) and the exocyclic oxygen atom of the carbonyl group can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. Alternatively, the nitrogen at position 4 (N4) can also participate in coordination, potentially leading to bridging modes and the formation of coordination polymers.

While the direct use of this compound as a ligand is not extensively documented, the fundamental principles of coordination chemistry suggest its potential. The electronic properties of the resulting metal complexes can be influenced by the substituents on the quinoxalinone ring. The bromine atoms could also serve as secondary reaction sites for further functionalization of the coordinated ligand.

Precursor for Optoelectronic Materials

The inherent photophysical properties of the quinoxalinone core, coupled with the ability to create extended π-conjugated systems, make this compound a valuable precursor for optoelectronic materials. These materials interact with light and are essential components in devices like organic light-emitting diodes (OLEDs).

Through appropriate chemical modifications, the fluorescence and phosphorescence properties of quinoxalinone derivatives can be tailored. For instance, the introduction of electron-donating or electron-withdrawing groups at the 6- and 7-positions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color.

Pyrrolo[1,2-a]quinoxalines, which share a similar heterocyclic core, have been studied for their photofunctional properties, including their use in bioimaging and their potential for aggregation-induced emission (AIE). nih.gov This suggests that derivatives of this compound could be designed to exhibit similar useful optical characteristics for applications in OLEDs and fluorescent sensors.

Application in Catalysis

While direct applications of this compound in catalysis are not widely reported, its derivatives have potential as ligands for transition metal catalysts or as organocatalysts themselves.

As a ligand, the quinoxalinone scaffold can be modified to create a specific steric and electronic environment around a metal center, influencing the activity and selectivity of the catalyst. For example, chiral quinoxalinone derivatives could be synthesized and used as ligands in asymmetric catalysis.

Furthermore, the quinoxalinone ring system itself can exhibit catalytic activity. For instance, the photocatalytic functionalization of dihydroquinoxalin-2-ones has been demonstrated using an organophotoredox catalyst, highlighting the reactivity of this heterocyclic system. This opens up the possibility of designing quinoxalinone-based catalysts for various organic transformations.

Future Research Directions and Unresolved Challenges

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of quinoxalin-2-one derivatives often results in racemic mixtures, yet the biological and material properties of such compounds can be highly dependent on their stereochemistry. A significant unresolved challenge is the development of synthetic methods that can produce specific enantiomers of 6,7-dibromo-1,2-dihydroquinoxalin-2-one with high purity.

Future research will likely focus on asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of the reaction. nih.gov Methodologies for preparing chiral 1,2-amino alcohols, which are key precursors to the quinoxalinone ring, represent a promising starting point. nih.gov Brønsted acid-catalyzed reactions using auxiliaries like pseudoephedrine have shown success in creating related chiral morpholinone structures, which could be adapted for this purpose. nih.gov

Another critical area is the development of efficient chiral resolution techniques. While spontaneous resolution is rare, methods like chiral high-performance liquid chromatography (HPLC) have proven effective for separating enantiomers of related nitro-substituted heterocyclic compounds. wikipedia.orgnih.govnih.govmdpi.com The challenge lies in developing scalable preparative HPLC methods with suitable chiral stationary phases, such as Kromasil 5-Amycoat, that can efficiently separate the enantiomers of the target dibromo-compound. nih.govmdpi.com Assigning the absolute configuration of the separated enantiomers, potentially using techniques like X-ray diffractometry or Riguera's method, will be crucial for understanding their structure-property relationships. nih.govnih.gov

Exploration of Novel Reactivity and Transformation Pathways

The this compound scaffold possesses multiple reactive sites, offering a rich landscape for chemical transformations. The bromine atoms on the benzene (B151609) ring are particularly valuable handles for creating molecular diversity through cross-coupling reactions. researchgate.net These reactions, which form new carbon-carbon or carbon-heteroatom bonds and were the subject of the 2010 Nobel Prize in Chemistry, are cornerstones of modern organic synthesis. wikipedia.orgyoutube.comfishersci.co.uk

Key future research directions include:

Selective Cross-Coupling: A major challenge is controlling the regioselectivity of cross-coupling reactions on the dibromo-scaffold. Developing conditions for selective mono- or di-functionalization is essential. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (using organoboron reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (using amines) are prime candidates for investigation. wikipedia.orgyoutube.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org The choice of palladium catalyst, ligands (e.g., XPhos, BINAP), base, and solvent will be critical in controlling the reaction outcome. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org Research into the differing reactivity of the C6-Br and C7-Br bonds could enable sequential, controlled diversification of the molecule. Studies on related dihaloquinolines and dihalopyridines have shown that such selective couplings are feasible but often require careful optimization. nih.govnih.govresearchgate.net

C-H Functionalization: Beyond the bromine atoms, direct functionalization of the C-H bonds, particularly at the C3 position of the quinoxalinone ring, is a highly atom-economical strategy. rsc.org Recent advances have shown that visible-light-induced or metal-catalyzed reactions can introduce alkyl and aryl groups at this position, often without the need for a photocatalyst. rsc.orgmdpi.comnih.gov Exploring these pathways for the 6,7-dibromo derivative could yield novel compounds with unique properties.

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. nih.govresearchgate.netdiva-portal.org Applying these methods to this compound presents a significant opportunity.

Future computational studies could focus on:

Predicting Electronic and Optical Properties: DFT calculations can determine frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the electronic behavior of the molecule. nih.govresearchgate.net This knowledge is vital for designing applications in electronics, such as dye-sensitized solar cells. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can simulate absorption and emission spectra, predicting how the bromine substituents will influence the compound's photophysical properties. researchgate.net

Modeling Reactivity: Computational models can investigate reaction mechanisms and predict the reactivity of different sites on the molecule. rsc.orgresearchgate.net For instance, DFT can help understand the relative activation barriers for cross-coupling at the C6 versus the C7 position, aiding in the design of selective synthetic strategies. rsc.org It can also shed light on the mechanisms of enzymatic halogenation and the role of the protein environment, which could inspire the design of new catalysts. frontiersin.org

Integration into Multi-component Reaction Systems and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, and cascade reactions, involving a series of intramolecular transformations, are highly efficient methods for building molecular complexity. youtube.com These processes are environmentally friendly and economically advantageous.

A key future direction is the incorporation of this compound as a building block in these elegant synthetic strategies. The quinoxalin-2-one core is already known to participate in various MCRs and cascade reactions to produce functionalized derivatives. organic-chemistry.org For example, visible-light-mediated three-component reactions involving quinoxalin-2(1H)-ones, alkenes, and other reagents have been developed. The presence of the two bromine atoms on the scaffold provides additional functional handles that can be used in subsequent transformations or integrated directly into more complex cascade sequences.

Design of Smart Materials Incorporating the Halogenated Quinoxalinone Moiety

The unique electronic and photophysical properties of the quinoxalinone core make it an attractive component for smart materials. The introduction of heavy bromine atoms can further enhance these properties, for instance, by promoting phosphorescence through the heavy-atom effect.

Promising areas for future research include:

Chemosensors: Quinoxaline (B1680401) derivatives have been successfully employed as chromogenic and fluorogenic sensors for detecting anions, pH changes, and trace amounts of water. researchgate.netnih.govmdpi.comnih.gov The electron-deficient nature of the quinoxaline ring, combined with the potential for hydrogen bonding and other interactions, makes it an excellent signaling unit. nih.govmdpi.com The 6,7-dibromo-quinoxalinone could be functionalized with specific recognition sites to create highly selective and sensitive sensors.

Organic Electronics: Quinoxaline-based molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. nih.govresearchgate.net The dibromo-derivative could serve as a bipolar host material in phosphorescent OLEDs (PHOLEDs) or as a building block for cross-conjugated luminophores with interesting properties like piezofluorochromism (changing color under pressure). researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6,7-dibromo-1,2-dihydroquinoxalin-2-one, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via condensation of 1,2-diamines with dibromoethanone derivatives under oxidative amidation conditions. Key parameters include using dimethyl sulfoxide (DMSO) as a solvent, triethylamine as a base, and maintaining a temperature of 75°C for 2 hours to achieve optimal yields . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structural integrity .

Q. How is the purity and structural identity of this compound validated experimentally?

  • Answer : Analytical techniques such as NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm molecular structure. Purity is assessed via reverse-phase HPLC, with retention times compared to standards. Crystallography or X-ray diffraction may resolve ambiguities in stereochemistry .

Q. What are the common challenges in synthesizing brominated quinoxalinones, and how are they mitigated?

  • Answer : Competing side reactions (e.g., demethylation or over-halogenation) can reduce yields. These are minimized by controlling stoichiometry, using inert atmospheres, and selecting mild oxidizing agents. For example, avoiding excess bromine and optimizing reaction time prevents degradation .

Advanced Research Questions

Q. How does electronic and steric modulation of substituents influence the regioselectivity of quinoxalin-2-one formation?

  • Answer : Electron-withdrawing groups (e.g., halogens) at meta-positions on aryl diamines direct cyclization via imine intermediates (Path A), while electron-donating groups favor amide bond formation (Path B). Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies .

Q. What theoretical frameworks guide the design of this compound derivatives for biological activity studies?

  • Answer : Structure-activity relationship (SAR) models link bromine’s electronegativity to enhanced binding affinity with target enzymes (e.g., kinases). Molecular docking and pharmacophore mapping align the compound’s halogen-bonding potential with active-site residues .

Q. How are contradictions in experimental data (e.g., inconsistent bioactivity results) resolved during mechanistic studies?

  • Answer : Multi-variable factorial design experiments isolate confounding factors (e.g., solvent polarity, pH). For example, contradictory enzyme inhibition data may arise from assay interference by DMSO; control experiments with alternative solvents (e.g., acetonitrile) validate findings .

Q. What computational tools are used to predict the reactivity of this compound in novel reaction environments?

  • Answer : COMSOL Multiphysics simulates reaction kinetics under varying temperatures and pressures. Machine learning models trained on historical synthesis data (e.g., yields, solvent choices) recommend optimal conditions for scaling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.